1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
- Chalcones are open-chain compounds with a conjugated double bond between two aromatic rings, making them versatile building blocks in organic synthesis .
- MPNP features a 1,3-diphenyl-2-propen-1-one backbone, where the naphthalene-2-yl group and the carbonyl amide are strategically positioned.
1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: , often referred to as , belongs to the class of chalcone derivatives.
Preparation Methods
Synthetic Routes: MPNP can be synthesized through various methods, including condensation reactions or cyclizations.
Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve reagents like amines, carbonyl compounds, and catalysts.
Industrial Production: While MPNP is not widely produced industrially, research laboratories often prepare it for scientific investigations.
Chemical Reactions Analysis
Reactivity: MPNP undergoes reactions typical of chalcones, such as nucleophilic additions, cyclizations, and substitutions.
Common Reagents: Alkylamines, acid chlorides, and hydrazines are commonly used reagents.
Major Products: These reactions yield various derivatives, including substituted pyrrolidines and amides.
Scientific Research Applications
Chemistry: MPNP serves as a precursor for synthesizing other compounds due to its versatile reactivity.
Biology: Researchers explore its potential as a bioactive molecule, studying its effects on cellular processes.
Medicine: MPNP derivatives may exhibit pharmacological properties, making them interesting candidates for drug development.
Industry: Although not directly used in industry, understanding MPNP’s chemistry informs drug design and materials science.
Mechanism of Action
Targets: MPNP likely interacts with cellular proteins due to its structural features.
Pathways: Further studies are needed to elucidate specific pathways affected by MPNP.
Comparison with Similar Compounds
Uniqueness: MPNP’s combination of a naphthalene-2-yl group and an amide makes it distinct.
Properties
Molecular Formula |
C25H25N3O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[2-(naphthalene-2-carbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H25N3O4/c1-32-22-8-4-7-21(15-22)28-16-20(14-23(28)29)25(31)27-12-11-26-24(30)19-10-9-17-5-2-3-6-18(17)13-19/h2-10,13,15,20H,11-12,14,16H2,1H3,(H,26,30)(H,27,31) |
InChI Key |
UTFBJTRQSZAUEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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